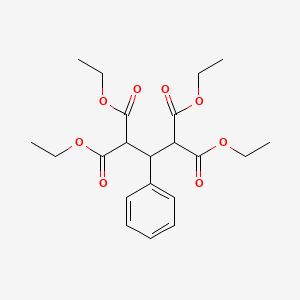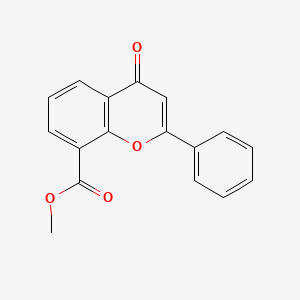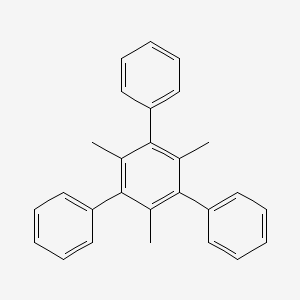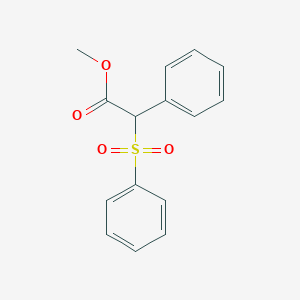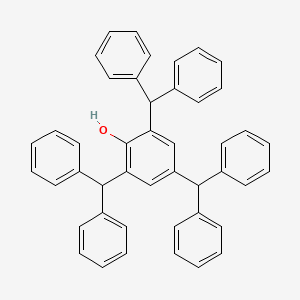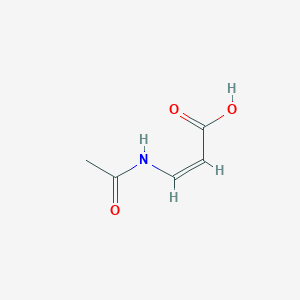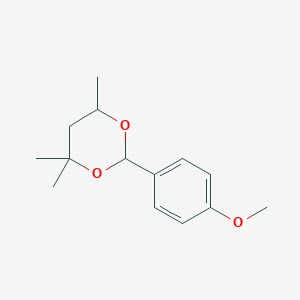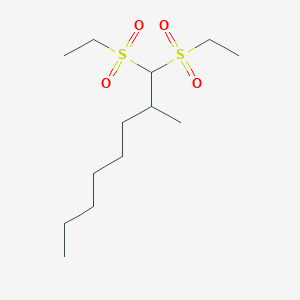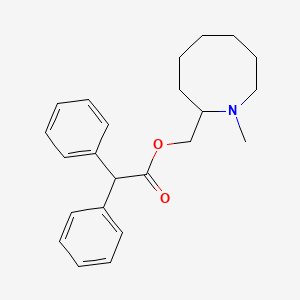
(1-Methylazocan-2-yl)methyl diphenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methylazocan-2-yl)methyl diphenylacetate is a chemical compound with the molecular formula C23H27NO2. It is a derivative of diphenylacetate and contains a methylazocane group, which is a cyclic amine with a nitrogen atom in the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylazocan-2-yl)methyl diphenylacetate typically involves the reaction of diphenylacetic acid with (1-methylazocan-2-yl)methanol under esterification conditions. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methylazocan-2-yl)methyl diphenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
(1-Methylazocan-2-yl)methyl diphenylacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (1-Methylazocan-2-yl)methyl diphenylacetate exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylacetate derivatives: These compounds share the diphenylacetate core but differ in the substituents attached to the ester group.
Methylazocane derivatives: Compounds with the methylazocane ring but different ester or amide groups.
Uniqueness
(1-Methylazocan-2-yl)methyl diphenylacetate is unique due to the combination of the diphenylacetate and methylazocane moieties. This structural feature imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
5462-77-1 |
|---|---|
Formule moléculaire |
C23H29NO2 |
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
(1-methylazocan-2-yl)methyl 2,2-diphenylacetate |
InChI |
InChI=1S/C23H29NO2/c1-24-17-11-3-2-10-16-21(24)18-26-23(25)22(19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-9,12-15,21-22H,2-3,10-11,16-18H2,1H3 |
Clé InChI |
JFCAIPHAGUDUPW-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCCCCC1COC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




